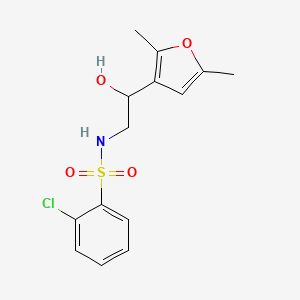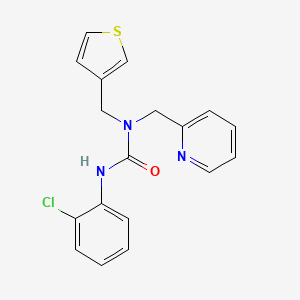
3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is also known by the name of TAK-659 and belongs to the class of kinase inhibitors. Kinase inhibitors are a class of drugs that target specific enzymes known as kinases, which play a vital role in cell signaling pathways. TAK-659 has shown promising results in preclinical studies, and its potential applications in treating various diseases are being explored.
作用机制
The mechanism of action of TAK-659 involves the inhibition of specific kinases that play a role in cell signaling pathways. The compound targets the activity of Bruton's tyrosine kinase (BTK), which is involved in the development and progression of various diseases. BTK plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK activity by TAK-659 leads to the suppression of B-cell receptor signaling, resulting in the inhibition of cell growth and proliferation.
生化和生理效应
TAK-659 has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. TAK-659 has also been shown to reduce inflammation and improve symptoms in preclinical models of autoimmune diseases and inflammatory disorders. The compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it a potential candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of TAK-659 is its specificity towards BTK, which makes it a potential candidate for the treatment of various diseases. The compound has a favorable pharmacokinetic profile, making it suitable for oral administration. However, one of the limitations of TAK-659 is its potential for off-target effects, which may limit its therapeutic applications. Further studies are needed to determine the safety and efficacy of the compound in humans.
未来方向
There are various future directions that can be explored in the research of TAK-659. One of the potential applications of the compound is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also shown potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Further studies are needed to determine the safety and efficacy of the compound in humans and to optimize its pharmacokinetic properties. The development of TAK-659 as a therapeutic agent is an exciting area of research, and further studies are needed to explore its potential applications.
合成方法
The synthesis of 3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea involves a series of chemical reactions. The starting material for the synthesis is 2-chlorobenzaldehyde, which is reacted with 2-pyridinecarboxaldehyde to form the intermediate compound. The intermediate compound is then treated with thiophene-2-carboxylic acid and ammonium chloride to form the final product, 3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea. The synthesis method has been optimized to yield a high purity product, and the compound has been characterized using various analytical techniques.
科学研究应用
TAK-659 has been extensively studied in preclinical models for its potential therapeutic applications. The compound has shown promising results in treating various types of cancer, autoimmune diseases, and inflammatory disorders. TAK-659 has been shown to inhibit the activity of specific kinases that are involved in the development and progression of these diseases. The compound has also been shown to have a favorable pharmacokinetic profile, making it a potential candidate for further development as a therapeutic agent.
属性
IUPAC Name |
3-(2-chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c19-16-6-1-2-7-17(16)21-18(23)22(11-14-8-10-24-13-14)12-15-5-3-4-9-20-15/h1-10,13H,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMGRXWTJZJEGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide](/img/structure/B2593507.png)
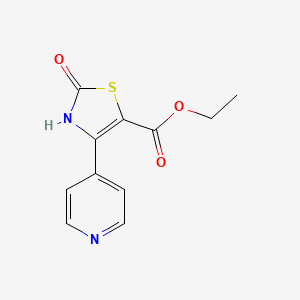
![N-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2593509.png)
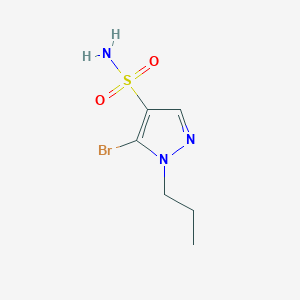
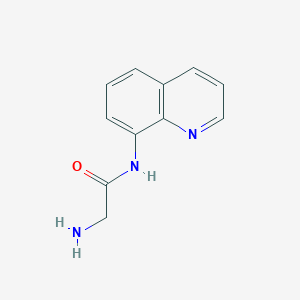
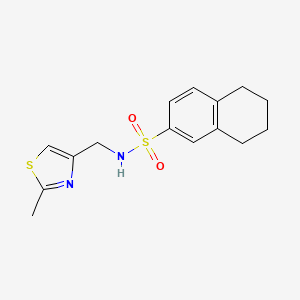
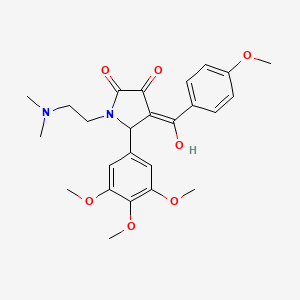
![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide](/img/structure/B2593514.png)
![4-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2593515.png)
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2593517.png)
![3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2593522.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chlorobenzoate](/img/structure/B2593524.png)
![ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2593525.png)
